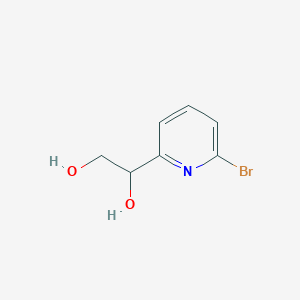
1-(6-Bromopyridin-2-yl)ethane-1,2-diol
Overview
Description
“1-(6-Bromopyridin-2-yl)ethane-1,2-diol” is a chemical compound with the CAS Number: 1093879-16-3 . It has a molecular weight of 218.05 . It is a powder in physical form .
Molecular Structure Analysis
The Inchi Code for “1-(6-Bromopyridin-2-yl)ethane-1,2-diol” is 1S/C7H8BrNO2/c8-7-3-1-2-5(9-7)6(11)4-10/h1-3,6,10-11H,4H2 . This code can be used to generate the molecular structure of the compound.Physical And Chemical Properties Analysis
“1-(6-Bromopyridin-2-yl)ethane-1,2-diol” is a powder . It has a molecular weight of 218.05 . It is stored at a temperature of 4 degrees .Scientific Research Applications
Synthesis and Chemical Properties
The chemical compound "1-(6-Bromopyridin-2-yl)ethane-1,2-diol" is significant in the synthesis and development of various chemical compounds and materials. It serves as a precursor or intermediate in the synthesis of complex molecules and materials. For example, it has been utilized in the formation of dihelicate and mononuclear complexes with transition metals such as copper(I), cobalt(II), and iron(II) cations. These complexes have potential applications in catalysis, material science, and as ligands in coordination chemistry (Youinou, Ziessel, & Lehn, 1991).
Material Science and Flame Retardants
In material science, derivatives of "1-(6-Bromopyridin-2-yl)ethane-1,2-diol" have been investigated for their use as flame retardants. Studies have shown the effectiveness of such compounds in reducing flammability in various materials, contributing to safer consumer products and materials used in construction and manufacturing. The research into tribromophenoxy compounds, sharing structural similarities with the target compound, exemplifies the broader effort to develop effective and environmentally friendly flame retardants (Ma, Venier, & Hites, 2012).
Polymer Science
The compound has also found applications in polymer science, where it can be used as a building block for constructing polymers with specific properties. For instance, its bromine functional groups make it an ideal candidate for use in Atom Transfer Radical Polymerization (ATRP), a method for making well-defined polymers. This technique allows for the creation of polymers with precise structures, which can be designed to have specific properties for use in a wide range of applications, from medical devices to specialty coatings (Lutz, Börner, & Weichenhan, 2005).
Safety And Hazards
properties
IUPAC Name |
1-(6-bromopyridin-2-yl)ethane-1,2-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c8-7-3-1-2-5(9-7)6(11)4-10/h1-3,6,10-11H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQARHIGYIBQVDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C(CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Bromopyridin-2-yl)ethane-1,2-diol | |
CAS RN |
1093879-16-3 | |
| Record name | 1-(6-bromopyridin-2-yl)ethane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

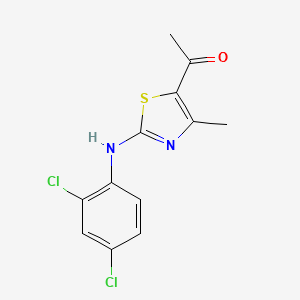
![1-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride](/img/structure/B2833071.png)
![2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-phenylacetamide](/img/structure/B2833073.png)
![N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2833075.png)
![N-(4-ethoxyphenyl)-2-((4-oxo-3-(3-(piperidin-1-yl)propyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2833076.png)
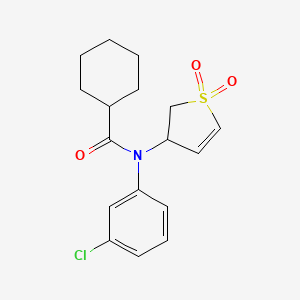
![3-{7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2833080.png)
![2-((1-(2-(Benzo[d]thiazol-2-ylthio)acetyl)piperidin-4-yl)oxy)nicotinonitrile](/img/structure/B2833083.png)

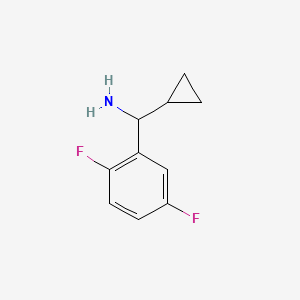
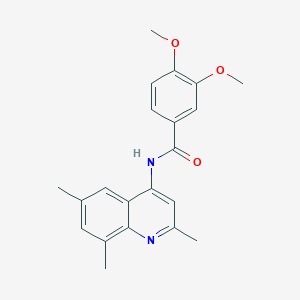
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-phenoxypropanoate](/img/structure/B2833090.png)
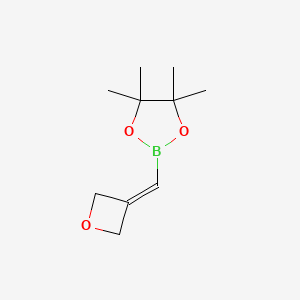
![ethyl 2-{7-[(ethoxycarbonyl)methyl]-3,4,9-trimethyl-6,8-dioxo-5,7,9-trihydro-4 H-1,2,4-triazino[4,3-h]purinyl}acetate](/img/structure/B2833092.png)